4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide
CAS No.: 1203052-47-4
Cat. No.: VC7142940
Molecular Formula: C20H25NO2S
Molecular Weight: 343.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203052-47-4 |
|---|---|
| Molecular Formula | C20H25NO2S |
| Molecular Weight | 343.49 |
| IUPAC Name | 4-propyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C20H25NO2S/c1-2-4-16-6-8-17(9-7-16)19(22)21-15-20(10-12-23-13-11-20)18-5-3-14-24-18/h3,5-9,14H,2,4,10-13,15H2,1H3,(H,21,22) |
| Standard InChI Key | FWSIQEKYYLYGAN-UHFFFAOYSA-N |
| SMILES | CCCC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CS3 |
Introduction
4-Propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is a complex organic compound that has garnered significant attention in the scientific community due to its unique structural features and potential applications in medicinal chemistry and materials science. This compound belongs to the benzamide family, which are derivatives of benzoic acid where one hydrogen atom is replaced by an amide group. The presence of a thiophene ring and an oxane ring classifies it as a heterocyclic compound, often exhibiting interesting chemical reactivity and biological activity.
Key Features:
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Molecular Formula: Not explicitly provided in the search results, but it can be inferred to be complex due to its structural components.
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Molecular Weight: Approximately 281.41 g/mol for similar benzamide compounds, though specific data for this compound is not available.
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Chemical Structure: Includes a benzamide backbone with a thiophene and oxane moiety attached.
Synthesis of 4-Propyl-N-{[4-(Thiophen-2-yl)oxan-4-yl]methyl}benzamide
The synthesis of this compound typically involves several key steps in organic chemistry, including the formation of the benzamide backbone, the incorporation of the thiophene ring, and the attachment of the oxane moiety. The process may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Advanced techniques like continuous flow reactors can enhance efficiency in industrial settings.
Synthetic Steps:
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Formation of Benzamide Backbone: This involves reacting benzoic acid or its derivatives with appropriate amines.
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Incorporation of Thiophene Ring: Thiophene derivatives can be attached through various coupling reactions.
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Attachment of Oxane Moiety: This step may involve etherification reactions.
Types of Reactions:
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Hydrolysis: Amides can undergo hydrolysis under acidic or basic conditions.
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Nucleophilic Substitution: The thiophene ring may participate in nucleophilic substitution reactions.
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Coupling Reactions: Further functionalization can be achieved through coupling reactions.
Biological and Therapeutic Applications
Research into the biological targets of 4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is ongoing, with studies focusing on its potential therapeutic applications. The compound's unique structure suggests it could interact with various biological pathways, potentially leading to applications in drug development.
Potential Applications:
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Anticancer Agents: Similar heterocyclic compounds have shown promise in cancer treatment.
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Antimicrobial Agents: The presence of heterocyclic rings often confers antimicrobial activity.
Physical and Chemical Characterization
Characterization of this compound involves determining its physical properties such as melting point and solubility, as well as its chemical properties through spectroscopic methods like NMR and IR.
Characterization Techniques:
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NMR Spectroscopy: Used to determine the molecular structure.
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IR Spectroscopy: Helps identify functional groups.
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Melting Point Determination: Provides information on purity and physical state.
Future Directions:
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Biological Activity Studies: In vitro and in vivo studies to assess efficacy and safety.
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Structural Modifications: Synthesis of analogs to enhance activity or reduce toxicity.
Data Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 4-Propyl-N-{[4-(Thiophen-2-yl)oxan-4-yl]methyl}benzamide | Not specified | Approximately 281.41 (similar compounds) | Thiophene and oxane rings |
| 4-Methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide | C16H19NO2S2 | 321.5 | Thiophene and oxane rings, carboxamide group |
| 4-[Phenyl(thiophen-2-yl)methylidene]oxane | C16H16OS | 256.4 | Thiophene ring, oxane ring |
This table highlights the structural diversity and potential applications of similar heterocyclic compounds.
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